5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide
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Overview
Description
5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide is a chemical compound with a unique structure that includes a benzothiepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, amines, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5,6,7-tetrahydrobenzo[B]thiophene
- 5-Amino-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide hydrochloride
Uniqueness
Compared to similar compounds, 5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide stands out due to the presence of both amino and fluoro groups, which can significantly influence its chemical reactivity and biological activity. This unique combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12FNO2S |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
7-fluoro-1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-amine |
InChI |
InChI=1S/C10H12FNO2S/c11-7-3-4-10-8(6-7)9(12)2-1-5-15(10,13)14/h3-4,6,9H,1-2,5,12H2 |
InChI Key |
HSJKDLUSXAPDCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2)F)S(=O)(=O)C1)N |
Origin of Product |
United States |
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